molecular formula C9H16O4 B3251993 (S)-3-(methoxycarbonyl)-5-methylhexanoic acid CAS No. 213270-36-1

(S)-3-(methoxycarbonyl)-5-methylhexanoic acid

Cat. No.: B3251993
CAS No.: 213270-36-1
M. Wt: 188.22 g/mol
InChI Key: AJNNFMRCMKGYHA-ZETCQYMHSA-N
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Description

Contextual Significance in Organic Synthesis and Biochemistry

The primary significance of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid in academic and industrial research lies in its role as a key intermediate in the synthesis of Pregabalin (B1679071) . chemicalbook.com Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used pharmaceutical agent with anticonvulsant, analgesic, and anxiolytic properties. niscpr.res.ingoogle.com The synthesis of enantiomerically pure Pregabalin is a major focus of research, and several synthetic routes utilize this compound or closely related precursors. niscpr.res.inresearchgate.net

In a broader sense, dicarboxylic acid monoesters are valuable synthetic intermediates. mdpi.com They possess two distinct functional groups—a carboxylic acid and an ester—which can be selectively manipulated in subsequent chemical reactions. This differential reactivity allows for the construction of complex molecules in a controlled manner.

Stereochemical Importance and Chiral Applications

The "(S)" designation in the name of the compound is of paramount importance. It refers to the specific three-dimensional arrangement of atoms around the chiral center at the 3-position of the hexanoic acid chain. This stereochemistry is critical because the biological activity of many pharmaceuticals, including Pregabalin, is highly dependent on their stereoisomeric form. google.com The (S)-enantiomer of Pregabalin is the pharmacologically active form, while the (R)-enantiomer is significantly less active. niscpr.res.in

Consequently, the synthesis of Pregabalin must be highly enantioselective to ensure that the final product is predominantly the (S)-isomer. The use of this compound as a chiral building block guarantees the correct stereochemistry at the key chiral center is established early in the synthetic sequence. This approach, known as a chiral pool synthesis, is a common and effective strategy for the preparation of enantiomerically pure compounds.

The development of asymmetric synthetic methods to produce chiral molecules like this compound is a major area of research in organic chemistry. These methods include the use of chiral catalysts, enzymes, and chiral auxiliaries to control the stereochemical outcome of a reaction. researchgate.netnih.gov

Overview of Research Trajectories for Related Chemical Entities

The study of this compound is part of a larger research effort focused on dicarboxylic acids and their derivatives. nih.gov Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. They are important monomers in the production of biodegradable plastics and other polymers. nih.gov Research in this area is driven by the need for sustainable and environmentally friendly materials. nih.gov

The selective monoesterification of symmetrical dicarboxylic acids is a significant challenge in organic synthesis. psu.edursc.org Achieving high yields of the monoester without the formation of the diester requires careful control of reaction conditions and the use of selective catalysts. psu.edursc.org Ion-exchange resins have been shown to be effective catalysts for this transformation. psu.edursc.org

Furthermore, esters of dicarboxylic acids have a wide range of industrial applications, including their use as plasticizers, solvents, and in the formulation of flavors and perfumes. epa.gov The toxicological properties of these esters are also an area of active investigation to ensure their safe use. epa.gov Research into the synthesis and properties of dicarboxylic acids and their monoesters continues to be a vibrant field, with implications for materials science, pharmaceuticals, and environmental chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-methoxycarbonyl-5-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(2)4-7(5-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNNFMRCMKGYHA-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Development for S 3 Methoxycarbonyl 5 Methylhexanoic Acid

Classical Organic Synthesis Routes

Classical methods for the synthesis of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid often rely on traditional organic reactions, focusing on the construction of the carbon skeleton and the introduction of functional groups, with chirality being addressed through resolution or the use of chiral precursors.

Esterification Strategies and Conditions

The formation of the methyl ester in this compound is a critical step. A primary strategy involves the esterification of the corresponding dicarboxylic acid, 3-isobutylglutaric acid. One effective method is the ring-opening of 3-isobutylglutaric anhydride (B1165640) with an alcohol, which can be catalyzed by organic amines. For instance, the reaction of 3-isobutylglutaric anhydride with methanol (B129727) provides the monoester. This reaction can be tailored to achieve stereoselectivity, particularly in the context of asymmetric synthesis.

Another approach involves the direct esterification of 3-isobutylglutaric acid. However, achieving mono-esterification over di-esterification requires careful control of reaction conditions, such as the stoichiometry of the alcohol and the choice of catalyst.

Starting MaterialReagentProductKey Conditions
3-Isobutylglutaric anhydrideMethanolThis compoundCatalyzed by an organic amine
3-Isobutylglutaric acidMethanolThis compoundControlled stoichiometry, specific catalysts

Functional Group Interconversions and Controlled Transformations

Functional group interconversions are central to transforming precursor molecules into the target compound. A key transformation is the conversion of 3-isobutylglutaric acid into its anhydride. This is commonly achieved by treating the diacid with a dehydrating agent like acetic anhydride, followed by refluxing. guidechem.comgoogle.com The resulting 3-isobutylglutaric anhydride is a versatile intermediate. guidechem.com

Subsequent reactions often involve the amidation of the anhydride to form a monoamide, 3-(carbamoylmethyl)-5-methylhexanoic acid, which can then be a precursor for introducing the desired stereochemistry. nbinno.comgoogle.com Further transformations may include the reduction of a nitrile group to an amine, a common strategy in the synthesis of related pharmaceutical compounds. niscpr.res.in

Precursor Chemistry and Starting Material Utilization

Another synthetic pathway begins with the reaction of isovaleraldehyde (B47997) and cyanoacetamide in toluene, followed by hydrolysis with hydrochloric acid to produce 3-isobutylglutaric acid. guidechem.com These methods provide the foundational carbon skeleton upon which the desired functional groups and stereochemistry are installed.

Stereoselective Synthesis Approaches

Achieving the specific (S)-enantiomer of 3-(methoxycarbonyl)-5-methylhexanoic acid with high purity is crucial for its use in pharmaceuticals. Stereoselective synthesis methods are therefore of paramount importance.

Asymmetric Catalysis in Chiral Induction

Asymmetric catalysis offers a powerful tool for establishing the desired stereocenter. One notable strategy is the desymmetrization of the prochiral 3-isobutylglutaric anhydride. mdpi.com This can be achieved through a quinine-mediated ring-opening reaction with an alcohol, leading to a chiral hemiester. This approach introduces the stereocenter early in the synthetic sequence, providing an enantiomerically enriched precursor to the target molecule.

PrecursorCatalyst/ReagentKey TransformationOutcome
3-Isobutylglutaric anhydrideQuinineAsymmetric ring-opening with an alcoholChiral hemiester

Asymmetric hydrogenation is a highly efficient method for creating chiral centers. In the context of synthesizing precursors for compounds like this compound, this technique is applied to unsaturated intermediates. A key example is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. nih.gov

This reaction is often catalyzed by rhodium complexes with chiral phosphine (B1218219) ligands, such as Me-DuPHOS. nih.gov The use of [(R,R)-Me-DuPHOS]Rh(COD)]+BF4− as a catalyst can lead to high enantiomeric excess (ee) of the desired (S)-enantiomer of the corresponding cyano-ester precursor. nih.govgoogle.com This enantiomerically enriched intermediate can then be converted to the final product. The efficiency of these catalytic systems allows for the production of highly pure chiral compounds.

Unsaturated PrecursorCatalystProductReported Enantiomeric Excess (ee)
3-cyano-5-methylhex-3-enoic acid salt[(R,R)-Me-DuPHOS]Rh(COD)]+BF4−(S)-3-cyano-5-methylhexanoateVery high ee nih.gov
Chiral Ligand Design and Application in Catalysis

The application of chiral ligands in transition-metal catalysis is a cornerstone of asymmetric synthesis. For precursors of this compound, the most notable application is in asymmetric hydrogenation. This method introduces chirality by using a chiral catalyst to selectively hydrogenate a prochiral olefin.

A key strategy involves the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst complexed with a chiral phosphine ligand, such as Me-DuPHOS. nih.govresearchgate.net This reaction sets the (S)-stereocenter at the C3 position, yielding the corresponding (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess (ee). nih.govresearchgate.net Subsequent chemical modifications can then convert this cyano-ester into the target acid. The design of these chiral phosphine ligands is critical; their C2 symmetry and rigid structure create a chiral environment around the metal center, effectively differentiating between the two faces of the prochiral substrate during the hydrogenation step. utexas.edu

Table 1: Asymmetric Hydrogenation using Chiral Rhodium Catalyst

Substrate Catalyst Product Enantiomeric Excess (ee) Reference

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com This strategy has been effectively employed in the synthesis of precursors to this compound.

One of the most prominent examples is the use of Evans oxazolidinone auxiliaries. wikipedia.org In this approach, an achiral acid derivative is first coupled to a chiral oxazolidinone, such as (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone. google.com The resulting N-acyl oxazolidinone is then deprotonated to form a chiral enolate. The steric hindrance provided by the substituents on the oxazolidinone ring directs the subsequent alkylation to occur from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity. wikipedia.orgtsijournals.com For instance, the Evans enolate can be alkylated with benzyl (B1604629) bromoacetate (B1195939) or tert-butyl bromoacetate. researchgate.net Following the alkylation, the chiral auxiliary is cleaved, typically via hydrolysis, to yield the chiral carboxylic acid, which can be further processed to the target methoxycarbonyl compound. tsijournals.com

Diastereoselective Synthetic Pathways

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one, resulting in the preferential formation of one diastereomer over others. A common method is the resolution of a racemic mixture by forming diastereomeric salts with a chiral resolving agent.

In a synthetic route starting from 3-isobutylglutaric acid, the corresponding cyclic anhydride is first formed. google.com This anhydride reacts with ammonia (B1221849) to produce a racemic glutaric acid mono-amide, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. google.comgoogle.com This racemic acid is then resolved by forming a diastereomeric salt with a chiral amine, such as (R)-(+)-α-phenylethylamine. google.comgoogle.com Due to the different physicochemical properties of the resulting diastereomeric salts, the (R)-acid-(R)-amine salt can be selectively crystallized and isolated from the solution. google.comgoogle.com After separation, the chiral amine is removed by acidification, liberating the enantiomerically pure (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. google.com This compound is a direct precursor to (S)-Pregabalin and is structurally related to the target methoxycarbonyl acid.

Asymmetric Ring Opening Strategies

The desymmetrization of meso compounds, such as cyclic anhydrides, provides an efficient route to chiral molecules. Asymmetric ring opening of 3-isobutylglutaric anhydride, a meso compound, can be achieved using chiral reagents or catalysts to produce an enantiomerically enriched hemiester. researchgate.net

This strategy can be executed by reacting the anhydride with a non-chiral alcohol in the presence of a chiral amine or alkaloid catalyst. google.com For example, the alcoholysis of 3-isobutylglutaric anhydride with methanol, mediated by a chiral alkaloid like quinidine, can selectively produce one enantiomer of the resulting methyl ester acid. researchgate.netgoogle.com The chiral catalyst creates a diastereomeric transition state that favors the formation of one enantiomer over the other. The key step is the quinine-mediated ring opening of 3-isobutylglutaric anhydride with an alcohol like cinnamyl alcohol, which proceeds with high enantioselectivity. researchgate.net The resulting hemiester can then be converted to the final product.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering advantages such as high selectivity, mild reaction conditions, and reduced environmental impact. lupinepublishers.com Chemoenzymatic routes combine enzymatic steps with traditional chemical reactions to construct complex molecules.

Enzyme-Mediated Transformations

Enzymes, particularly hydrolases like lipases and nitrilases, are widely used for the kinetic resolution of racemic intermediates in the synthesis of precursors for this compound. niscpr.res.inresearchgate.net Kinetic resolution involves the faster reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.

For example, the racemic intermediate 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) can be resolved using lipases. mdpi.comnih.govnih.gov The enzyme selectively hydrolyzes one enantiomer, leading to the formation of an enantiopure acid while leaving the other ester enantiomer unreacted. nih.govnih.gov Similarly, nitrilases have been employed for the regio- and enantioselective hydrolysis of dinitriles like isobutylsuccinonitrile to produce (S)-3-cyano-5-methylhexanoic acid, another key chiral intermediate. researchgate.netresearchgate.net

Lipase-Catalyzed Reactions and Specificity

Lipases are a versatile class of enzymes that catalyze the hydrolysis of esters. Their application in the synthesis of chiral precursors to this compound primarily involves the enantioselective hydrolysis of racemic esters. niscpr.res.in

Several commercial and engineered lipases have demonstrated high specificity in these reactions. For instance, Thermomyces lanuginosus lipase (B570770) (TLL), available commercially as Lipolase® or Lipozyme TL IM®, shows excellent (S)-enantioselectivity (E > 200) in the hydrolysis of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). mdpi.com A mutant of Talaromyces thermophilus lipase (TTL) has also been developed and immobilized on epoxy resin, showing high hydrolytic activity towards CNDE. nih.govnih.gov Under optimized conditions, this immobilized lipase achieved a 49.7% conversion with an enantiomeric excess of 95% for the product (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid. nih.govnih.gov Lipase from Pseudomonas cepacia has also been used for the enantioselective hydrolysis of racemic 3-cyano-5-methylhexanoic acid ethyl ester. researchgate.net

The choice of enzyme, substrate, and reaction conditions (e.g., pH, temperature, solvent) is crucial for achieving high conversion and enantioselectivity. researchgate.net

Table 2: Lipase-Catalyzed Kinetic Resolution of Pregabalin (B1679071) Precursors

Enzyme Substrate Product Conversion Enantiomeric Excess (ee) Reference
Thermomyces lanuginosus lipase (TLL) rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid - E > 200 mdpi.com
Immobilized Talaromyces thermophilus lipase (TTL) mutant rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid 49.7% 95% nih.govnih.gov
Pseudomonas cepacia lipase rac-3-cyano-5-methylhexanoic acid ethyl ester (S)-3-cyano-5-methylhexanoic acid ethyl ester 44.5% 99.2% researchgate.net
Nitrilase and Ene Reductase Applications in Chiral Synthesis

The chiral synthesis of precursors for molecules like this compound has been effectively achieved using nitrilase and ene reductase enzymes. These biocatalytic methods offer green and highly stereoselective alternatives to traditional chemical synthesis. nih.gov

Nitrilase-mediated hydrolysis is a prominent approach for producing (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA), a closely related chiral intermediate. nih.govresearchgate.net In this strategy, a nitrilase enzyme selectively hydrolyzes one of the two nitrile groups of a prochiral dinitrile, such as isobutylsuccinonitrile (IBSN), to a carboxylic acid, creating the desired chiral center. epo.org For instance, a robust nitrilase from Arabis alpina was engineered to exhibit high catalytic activity and excellent enantioselectivity (E > 300) towards IBSN, even at high substrate concentrations. nih.govresearchgate.net Further molecular modifications of a regioselective nitrilase, guided by computational methods, have led to mutants with significantly enhanced stereoselectivity (E > 300), achieving over 99.9% enantiomeric excess (e.e.) for (S)-CMHA. rsc.org A one-pot bienzymatic cascade using a nitrilase and an amidase has also been developed to eliminate byproducts, yielding (S)-CMHA with a 45.0% conversion and 99.3% enantiomeric purity (eep). nih.govresearchgate.net

Ene-reductases, which belong to the flavin-dependent old yellow enzyme (OYE) family, provide another powerful tool for establishing the required stereocenter. nih.gov These enzymes catalyze the asymmetric reduction of activated alkenes. nih.gov In the context of synthesizing pregabalin precursors, ene-reductases have been successfully used for the asymmetric bioreduction of β-cyanoacrylate esters. nih.gov This method allows for the production of both enantiomers in high purity by carefully selecting the substrate's geometric isomer ((E)- or (Z)-isomer) and the enzyme variant. nih.gov The utility of this system has been demonstrated on a preparative scale, highlighting its potential for industrial application. nih.gov

Enzymatic Kinetic Resolution Techniques

Enzymatic kinetic resolution (EKR) is a widely employed technique for separating racemic mixtures to obtain enantiomerically pure compounds. Lipases are particularly effective biocatalysts for this purpose in the synthesis of chiral intermediates related to this compound. nih.govnih.gov

A key application involves the kinetic resolution of racemic esters like 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). nih.govnih.gov In one study, a mutant of Talaromyces thermophilus lipase (TTL) was immobilized on an epoxy resin. nih.govnih.gov This immobilized biocatalyst demonstrated high hydrolytic activity and efficiency in resolving CNDE. nih.gov Under optimized conditions, it achieved a 49.7% conversion with an enantiomeric excess of the product (eep) greater than 95%, even at a high substrate concentration of 3 M. nih.govnih.gov The immobilization also conferred excellent reusability, with the lipase retaining over 46.3% of its conversion efficiency after ten repeated uses. nih.govnih.gov

Similarly, lipase PS from Pseudomonas cepacia has been identified as an effective biocatalyst for the enantioselective hydrolysis of rac-3-cyano-5-methylhexanoic acid ethyl ester. researchgate.net Optimization of the reaction, including the addition of dimethyl sulfoxide (B87167) (DMSO), significantly increased the enantiomeric ratio. researchgate.net Hydrolase-catalyzed kinetic resolution is a broadly applicable method for producing highly enantioenriched chiral carboxylic acids from their esters. almacgroup.com The screening of various lipases and esterases is a common strategy to identify the optimal enzyme and conditions for achieving high enantioselectivity. almacgroup.commdpi.com

Whole-Cell Biotransformation Systems

Whole-cell biotransformation leverages the entire metabolic machinery of microorganisms, offering a robust and cost-effective alternative to using isolated enzymes. chemrxiv.org This approach is particularly advantageous as it obviates the need for expensive enzyme purification and can facilitate cofactor regeneration in situ.

In the synthesis of (S)-3-cyano-5-methylhexanoic acid, whole cells of recombinant Escherichia coli harboring nitrilase enzymes have been used effectively. researchgate.net Immobilizing these cells has been shown to improve thermal stability and reusability, which is crucial for industrial-scale production. researchgate.net For example, immobilized E. coli cells expressing a nitrilase from Brassica rapa maintained high enantioselectivity (E > 150) and conversion (>41.1%) over 12 reaction batches at a substrate loading of 100 g/L. researchgate.net

Another successful application involves the use of newly isolated bacterial strains. Whole cells of Arthrobacter sp. ZJB-09277 were used for the kinetic resolution of rac-3-cyano-5-methylhexanoic acid esters. researchgate.net These cells exhibited strong tolerance to high concentrations of DMSO, a co-solvent that was found to enhance the enantioselectivity of the onboard esterase. researchgate.net At a substrate concentration of 100 mM, this whole-cell system produced (S)-3-cyano-5-methylhexanoic acid with a 95.1% e.e. researchgate.net One-pot, multi-enzyme cascades have also been implemented in whole-cell systems. By using two separate recombinant E. coli cell populations, one expressing a nitrilase and the other an amidase, a byproduct was successfully eliminated from the reaction, improving the purity of the final product. nih.govresearchgate.net

Process Optimization and Scalability Considerations

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a key enabling technology for optimizing the synthesis of pharmaceutical intermediates, offering significant advantages over traditional batch processing. polimi.it These benefits include enhanced heat and mass transfer, improved safety for handling unstable intermediates, reduced solvent usage, and higher productivity. acs.orgmit.edu

The synthesis of precursors to this compound has been successfully adapted to continuous flow systems. acs.orgresearchgate.net For example, a continuous process was developed for the safe and clean production of a key nitroalkene intermediate used in an organocatalytic route to pregabalin. acs.orgunivaq.it This flow setup effectively managed the mixing challenges and controlled the reactive intermediates, demonstrating robust operation at a lab scale with an output of 60 g/h. acs.org

Multi-step syntheses have also been integrated into sequential flow systems. researchgate.net A three-step sequence starting from isovaleraldehyde and methyl malonate was performed using heterogeneous catalysts in a flow reactor to produce a pregabalin precursor in high yields (75-100%). researchgate.net The core of a flow system is the reactor coil, where reactants are pumped through a temperature-controlled unit. polimi.itmit.edu The residence time, which is critical for reaction completion, is precisely controlled by the flow rate and reactor volume. mit.edu This level of control allows for rapid process optimization and efficient scalability. mit.edu

Green Chemistry Principles in Process Design

The integration of green chemistry principles is a central theme in the modern synthesis of pharmaceutical intermediates. The goal is to design processes that are more environmentally benign, safer, and more efficient. skpharmteco.com The synthesis of this compound and its analogues incorporates several of these principles.

A primary strategy is the use of biocatalysis. The application of enzymes like nitrilases, ene-reductases, and lipases operates under mild reaction conditions (ambient temperature and pressure, neutral pH) and in aqueous media, aligning with the principles of energy efficiency and the use of safer solvents. nih.govosi.lvgreenchemistry-toolkit.org Chemoenzymatic routes are often developed to be more cost-effective and eco-friendly by avoiding hazardous reagents such as alkali cyanides or nitro compounds. google.comniscpr.res.in

Strategies for Yield and Stereochemical Purity Enhancement

Achieving high yield and exceptional stereochemical purity is paramount in pharmaceutical synthesis. Several advanced strategies are employed to enhance these critical parameters in the production of this compound and its precursors.

Catalyst Engineering and Optimization:

Enzyme Mutation: Site-directed mutagenesis of enzymes can dramatically improve their performance. For example, molecular modification of a nitrilase from Arabis alpina identified through computational analysis led to mutants with significantly enhanced enantioselectivity (E > 300) and conversion rates, yielding a product with >99.9% e.e. nih.govrsc.org

Immobilization: Immobilizing enzymes on solid supports is a proven method to increase their stability, efficiency at high substrate concentrations, and reusability. nih.govnih.gov An immobilized TTL mutant lipase, for instance, could be reused 10 times while maintaining high catalytic activity for the kinetic resolution of a key diester intermediate. nih.govnih.gov

Process Design and Control:

Multi-Enzyme Cascades: One-pot bienzymatic systems, such as a nitrilase/amidase cascade, can be designed to eliminate the formation of unwanted byproducts, thereby increasing the purity of the desired product to over 99% eep. nih.govresearchgate.net

Reaction Condition Optimization: Fine-tuning reaction parameters is crucial. In an organocatalytic approach, careful optimization of the catalyst and reaction conditions led to a remarkably high turnover frequency. acs.orgunivaq.it Similarly, in biocatalytic resolutions, the addition of co-solvents like DMSO has been shown to increase the enantiomeric ratio from 33 to 80. researchgate.net

Downstream Processing: Efficient product recovery also plays a vital role. The use of an aqueous two-phase system (ATPS) composed of acetone (B3395972) and ammonium (B1175870) sulfate (B86663) enabled the extraction of (S)-3-cyano-5-methylhexanoic acid from a bioconversion broth with a recovery yield of 99.15%, while simultaneously removing most of the proteins and cells. researchgate.net

Role As a Key Synthetic Intermediate

Precursor in Multi-Step Organic Synthesis Cascades

(S)-3-(methoxycarbonyl)-5-methylhexanoic acid is a foundational element in several multi-step synthesis pathways. google.com A prominent example is its role in the asymmetric synthesis of (S)-Pregabalin, a gamma-aminobutyric acid (GABA) analogue. chemicalbook.comniscpr.res.in The synthesis often begins with a non-chiral precursor, 3-isobutylglutaric anhydride (B1165640). google.comchemicalbook.com Through a process known as asymmetric ring-opening, the anhydride is treated with an alcohol, such as methanol (B129727), in the presence of a chiral amine or catalyst. This step selectively produces the desired chiral ester, in this case, the S-enantiomer. google.com

Once formed, this chiral monoester becomes the starting point for a cascade of reactions. For instance, it can be converted into an amide derivative, such as (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. google.comarkat-usa.org This intermediate is then subjected to a Hofmann rearrangement, a classic organic reaction, which ultimately leads to the formation of (S)-Pregabalin. google.comgoogle.com This sequence highlights how this compound acts as an early-stage, stereochemically defined precursor that directs the synthetic route toward a specific, optically pure final product.

StepReactantKey TransformationProduct
13-Isobutylglutaric AnhydrideAsymmetric Ring OpeningThis compound
2This compoundAmidation/Further Processing(R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid
3(R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acidHofmann Rearrangement(S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin)

This table outlines a representative synthetic cascade where this compound is a key precursor.

Building Block for Complex Molecule Construction

The molecular framework of this compound serves as a fundamental building block. In the synthesis of Pregabalin (B1679071), the core carbon skeleton of the intermediate—the isobutyl group attached to the main chain—is entirely incorporated into the final drug structure. niscpr.res.in The synthetic process modifies the functional groups (the carboxylic acid and the ester), but the underlying isobutyl-hexanoic acid structure is preserved.

Diversification through Derivatization and Functionalization

The presence of two distinct functional groups, a carboxylic acid and a methyl ester, on the same molecule opens avenues for chemical diversification. nih.gov Each group can be targeted with specific reagents to yield a variety of derivatives, allowing chemists to explore related chemical structures.

The carboxylic acid moiety can undergo standard reactions such as:

Amidation: Reacting with amines to form amides.

Reduction: Being reduced to a primary alcohol.

Esterification: Conversion to different esters.

The methyl ester group can be selectively modified through:

Hydrolysis: Cleavage back to a carboxylic acid, creating a dicarboxylic acid derivative.

Transesterification: Reaction with other alcohols to form different esters.

Aminolysis: Reaction with amines to form amides.

Functional GroupReaction TypePotential Product
Carboxylic AcidAmidationCarboxamide derivative
Carboxylic AcidReductionDiol derivative (with ester reduction)
Methyl EsterHydrolysisDicarboxylic acid
Methyl EsterAminolysisAmide derivative

This table illustrates potential derivatization pathways for this compound.

Theoretical and Computational Studies of S 3 Methoxycarbonyl 5 Methylhexanoic Acid

Quantum Chemical Calculations of Molecular Structure and Reactivity

There are no specific, publicly available quantum chemical calculation studies for (S)-3-(methoxycarbonyl)-5-methylhexanoic acid. Such studies, typically employing methods like Density Functional Theory (DFT), would provide valuable insights into the molecule's electronic structure, optimized geometry (bond lengths and angles), and reactivity descriptors. For analogous molecules, DFT calculations are routinely used to determine properties like electrostatic potential maps, frontier molecular orbitals (HOMO and LUMO), and various reactivity indices that help in predicting the molecule's behavior in chemical reactions. Without dedicated studies, these properties remain speculative for this compound.

Molecular Modeling and Simulation Approaches

Similarly, detailed molecular modeling and simulation studies, such as molecular dynamics (MD) simulations, for this compound have not been published. MD simulations could illuminate the dynamic behavior of the molecule, its interactions with solvents, and its conformational flexibility over time. This information is crucial for understanding how the molecule behaves in a solution, which is pertinent to its role in chemical syntheses.

Prediction of Conformational Preferences and Stereochemical Outcomes

While the stereochemistry of this compound is crucial for its synthetic applications, specific computational studies predicting its conformational preferences are not found in the available literature. A conformational analysis would involve mapping the potential energy surface of the molecule by rotating its flexible dihedral angles to identify the most stable low-energy conformers. Understanding these preferences is fundamental to explaining and predicting the stereochemical outcomes of reactions in which it participates. General principles of conformational analysis for acyclic esters and carboxylic acids can be applied, but a specific, quantitative analysis for this molecule is lacking.

Potential for Analog and Derivative Synthesis in Research

Design and Synthesis of Chiral Analogues

The primary application of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid and its precursors, such as 3-isobutylglutaric anhydride (B1165640), is in the enantioselective synthesis of chiral analogues, most notably (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin). The synthesis of these analogues relies on establishing and maintaining the specific stereochemistry at the C3 position. Several key strategies are employed to achieve this.

One prominent method involves the desymmetrization of a prochiral precursor, 3-isobutylglutaric anhydride. researchgate.net This can be accomplished through enantioselective ring-opening with an alcohol in the presence of a chiral catalyst or auxiliary. For instance, quinine-mediated ring opening with cinnamyl alcohol has been reported as a key step in an enantioselective synthesis route. researchgate.net

Another widely used approach is the resolution of a racemic mixture. This can be achieved through enzymatic hydrolysis or by forming diastereomeric salts with a chiral resolving agent. Lipases, for example, can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the desired (S)-enantiomer. niscpr.res.inlupinepublishers.com Alternatively, a racemic acid precursor, such as (RS)-3-cyano-5-methyl-hexanoic acid, can be resolved by forming a salt with a chiral amine like (R)-1-phenylethylamine or cinchonidine (B190817). niscpr.res.ingoogle.com The resulting diastereomeric salts exhibit different solubilities, enabling their separation by fractional crystallization. niscpr.res.in

Asymmetric hydrogenation represents another advanced strategy. In this method, a prochiral precursor, such as a 3-cyano-5-methylhex-3-enoic acid salt, is hydrogenated using a chiral catalyst, like a rhodium-Me-DuPHOS complex, to directly generate the desired (S)-enantiomer with high enantiomeric excess. nih.gov

MethodPrecursorKey Reagents/CatalystsProductKey Finding
Enzymatic Resolution (RS)-ethyl-3-cyano-5-methylhexanoateLipase (B570770)(S)-ethyl-3-cyano-5-methylhexanoateAchieves high optical purity (>99% ee) and good yield (85%). niscpr.res.in
Diastereomeric Salt Resolution (RS)-3-cyano-5-methyl-hexanoic acidCinchonidine(S)-3-cyano-5-methyl-hexanoic acidSeparation is based on the differential solubility of the diastereomeric salts. niscpr.res.in
Chiral Auxiliary 3-isobutyl glutaric acid mono-amide(R)-1-phenylethylamine(R)-phenylethylamine salt of (R)-3-(carbamoylmethyl)-5-methylhexanoic acidAllows for the isolation of a single diastereomer, which is then converted to the target chiral analogue. google.com
Asymmetric Hydrogenation 3-cyano-5-methylhex-3-enoic acid saltRhodium Me-DuPHOS catalyst(S)-3-cyano-5-methylhexanoateProvides the desired (S)-enantiomer in very high enantiomeric excess. nih.gov

Strategies for Functional Group Modification

The functional groups of this compound and its precursors—namely the carboxylic acid, the methyl ester, and related nitrile or amide groups—provide multiple sites for chemical modification. These transformations are crucial for converting the intermediate into the final target analogues.

A key modification is the conversion of a carboxyl or cyano group into an aminomethyl group, a necessary step in the synthesis of γ-amino acid analogues like Pregabalin (B1679071). When starting from a cyano intermediate, such as (S)-3-cyano-5-methyl-hexanoic acid or its ester, the nitrile group is typically reduced. niscpr.res.inniscpr.res.in This reduction can be accomplished using various catalytic hydrogenation methods, for instance, with Raney Nickel or a combination of nickel(II) chloride and sodium borohydride. lupinepublishers.comniscpr.res.in

An alternative pathway involves the Hofmann rearrangement of an amide. In this approach, an intermediate like (R)-3-(carbamoylmethyl)-5-methyl hexanoic acid is treated with bromine and an alkali hydroxide. google.com This reaction converts the amide functional group into a primary amine with one less carbon atom, directly yielding the desired aminomethyl structure. google.com The carboxylic acid and ester groups can also be readily modified. Standard ester hydrolysis under basic or acidic conditions can convert the methyl ester to a carboxylic acid, while the carboxylic acid can be re-esterified or converted to other derivatives as needed.

Initial Functional GroupTarget Functional GroupReagents/ConditionsIntermediate/Precursor
Nitrile (-CN) Primary Amine (-CH₂NH₂)NiCl₂·6H₂O, NaBH₄ in Methanol (B129727)3-cyano-5-methylhexanoic acid niscpr.res.in
Nitrile (-CN) Primary Amine (-CH₂NH₂)Hydrogenation with Raney Nickel(S)-3-cyano-5-methyl-hexanoic acid ethyl ester lupinepublishers.com
Amide (-CONH₂) Primary Amine (-NH₂)Bromine, Water, Alkali Hydroxide (Hofmann Rearrangement)(R)-3-(carbamoylmethyl)-5-methyl hexanoic acid google.com
Carboxylic Acid (-COOH) Ester (-COOR)Alcohol, Acid CatalystThis compound
Ester (-COOCH₃) Carboxylic Acid (-COOH)Acid or Base HydrolysisThis compound

Structure-Property Relationship Studies (Non-Biological Focus)

The investigation of analogues and derivatives derived from this compound extends to understanding how structural modifications influence their fundamental physicochemical properties, independent of any biological context. These structure-property relationships are critical for developing purification methods, controlling solid-state forms, and understanding material characteristics.

A clear example of a structure-property relationship is observed during the resolution of enantiomers via diastereomeric salt formation. The introduction of a chiral resolving agent, such as cinchonidine, to a racemic mixture of 3-cyano-5-methyl-hexanoic acid creates two diastereomeric salts. niscpr.res.in These salts, having different three-dimensional structures, exhibit distinct physical properties, most importantly, differential solubility in a given solvent system. Research has quantified this difference, showing that the temperature-dependent solubility for the cinchonidine salt of (R)-3-cyano-5-methyl-hexanoic acid is 0.12 g/cm³·°C, while that of the (S)-enantiomer salt is significantly lower at 0.056 g/cm³·°C. niscpr.res.in This difference in a physical property is the direct result of the change in chiral structure and is the basis for their successful separation by crystallization.

The modification of functional groups also directly impacts physical properties such as melting point and spectroscopic signatures. For example, the conversion of 3-(N-Boc-Aminomethyl)-5-methylhexanoic acid (m.p. 168-170°C) to its final deprotected form, (±)-3-(aminomethyl)-5-methylhexanoic acid (m.p. 74°C), demonstrates how the presence of the bulky Boc protecting group significantly alters the crystalline packing and intermolecular forces, leading to a much higher melting point. niscpr.res.in

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeatureRelevant Physical Property
This compound C₉H₁₆O₄188.22Methyl ester and carboxylic acidIntermediate for synthesis nih.gov
Cinchonidine salt of (R)-3-cyano-5-methyl-hexanoic acid C₂₇H₃₃N₃O₂443.58Diastereomeric saltSolubility: 0.12 g/cm³·°C niscpr.res.in
Cinchonidine salt of (S)-3-cyano-5-methyl-hexanoic acid C₂₇H₃₃N₃O₂443.58Diastereomeric saltSolubility: 0.056 g/cm³·°C niscpr.res.in
3-(N-Boc-Aminomethyl)-5-methylhexanoic acid C₁₃H₂₅NO₄259.34Boc-protected amineMelting Point: 168-170°C niscpr.res.in
(±)-3-(aminomethyl)-5-methylhexanoic acid C₈H₁₇NO₂159.23Free amineMelting Point: 74°C niscpr.res.in

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and (S)-3-(methoxycarbonyl)-5-methylhexanoic acid is no exception. Future research will likely focus on developing more efficient, sustainable, and scalable stereoselective synthetic routes.

Asymmetric Hydrogenation : A key area of development involves the asymmetric hydrogenation of precursor molecules. For instance, the hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using rhodium catalysts with chiral ligands like Me-DuPHOS has shown promise in producing related chiral intermediates with high enantiomeric excess (ee) nih.gov. Future work could explore novel catalysts, including more abundant and less expensive earth metals, to achieve similar or superior selectivity in the synthesis of this specific monoester.

Chiral Auxiliary-Based Synthesis : The use of chiral auxiliaries, such as Evans oxazolidinones, provides a reliable method for establishing stereocenters. tsijournals.com This approach involves the asymmetric alkylation of an enolate, which sets the required chirality early in the synthetic sequence. tsijournals.com Research could focus on developing new, more easily recyclable chiral auxiliaries to improve the atom economy and cost-effectiveness of this method.

Organocatalysis : Asymmetric organocatalysis presents a metal-free alternative for synthesizing chiral molecules. This method avoids the use of expensive and potentially toxic heavy metals. Future investigations could explore the desymmetrization of prochiral precursors like 3-isobutylglutaric anhydride (B1165640) using chiral organic catalysts to directly yield this compound. researchgate.net

Synthetic ApproachKey FeaturesPotential Research Direction
Asymmetric Hydrogenation Direct creation of stereocenter; High potential for enantioselectivity.Development of non-precious metal catalysts; Optimization for large-scale production.
Chiral Auxiliaries Reliable control of stereochemistry; Well-established methodology.Design of novel, recyclable auxiliaries; Improving overall process yield. tsijournals.com
Organocatalysis Metal-free, potentially greener synthesis; Avoids heavy metal contamination.Screening new organocatalysts for anhydride desymmetrization; Application in flow chemistry. researchgate.net

Integration of Advanced Analytical Approaches for In-Process Control

Real-time monitoring and control of chemical processes are critical for ensuring high yield and purity. For a chiral compound like this compound, controlling the enantiomeric purity throughout the synthesis is paramount.

Future research should focus on integrating advanced analytical techniques for robust in-process control.

Chiral Chromatography : High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a standard for determining enantiomeric purity. nih.gov The development of faster and more efficient chiral HPLC methods, potentially moving towards supercritical fluid chromatography (SFC), could significantly reduce analysis time. rsc.org Integrating these systems online with the reaction vessel would allow for real-time feedback and process adjustments.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents can be a powerful tool for enantiodiscrimination. acs.org While traditionally an offline technique, the advent of compact, process-ready NMR spectrometers opens the door for at-line or even in-line monitoring of stereoselectivity.

Chiroptical Methods : Techniques like polarimetry and circular dichroism (CD) are sensitive to chirality. rsc.org Modern advancements in fiber-optic probes could enable the use of these chiroptical methods for in-situ monitoring of the enantiomeric ratio during a reaction, providing immediate data on the progress of the stereoselective synthesis.

Analytical TechniquePrinciple of OperationFuture Integration for In-Process Control
Chiral HPLC/SFC Differential interaction of enantiomers with a chiral stationary phase. nih.govrsc.orgOnline coupling to reactors for automated sampling and analysis.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral agent, leading to distinct signals. acs.orgUse of benchtop NMR systems for at-line process monitoring.
Chiroptical Methods Differential interaction of enantiomers with polarized light. rsc.orgImplementation of fiber-optic probes for real-time, in-situ reaction tracking.

Expanded Applications in Materials Science or Chemical Biology (Non-Clinical)

While primarily known as a synthetic intermediate, the unique structure of this compound—a chiral molecule with two distinct carboxylic acid functionalities (one free and one esterified)—suggests potential applications in other fields.

Polymer Chemistry : Chiral dicarboxylic acids and their derivatives can be used as monomers to create advanced polymers. The stereochemistry of the monomer can influence the macroscopic properties of the resulting polymer, such as its thermal stability, crystallinity, and biodegradability. Future research could investigate the use of this compound as a monomer for creating novel, chiral polyesters or polyamides with specialized properties for applications in chiral separations or as advanced biomaterials.

Chemical Biology : The molecule could serve as a versatile building block or scaffold in chemical biology. Its two distinct functional groups allow for orthogonal chemical modifications, enabling the attachment of different molecular probes, linkers, or bioactive moieties. It could be used to construct complex molecular probes for studying biological systems or as a fragment in the design of novel, non-clinical bioactive compounds.

Synergistic Approaches Combining Biocatalysis and Chemical Synthesis

The integration of enzymatic and chemical steps, known as chemoenzymatic synthesis, often provides more efficient and sustainable routes to chiral compounds. researchgate.net This is a particularly promising area for the synthesis of this compound.

Enzymatic Resolution : A common chemoenzymatic strategy involves the kinetic resolution of a racemic precursor. For example, a lipase (B570770) could selectively hydrolyze one enantiomer of a corresponding diester, leaving the desired (S)-monoester. researchgate.netnih.govresearchgate.net Future work could focus on discovering or engineering more robust and selective enzymes, such as lipases or esterases, that can operate at high substrate concentrations and in non-conventional solvents. nih.govacs.org

Bienzymatic Cascades : More advanced approaches involve multi-enzyme cascade reactions. For instance, a one-pot system could use one enzyme to produce a key intermediate and a second enzyme to convert it into the final product, avoiding costly isolation steps. A nitrilase/amidase cascade has been explored for a related cyano-acid intermediate, demonstrating the feasibility of such systems. nih.gov A similar cascade could be designed for the synthesis of the target monoester.

Chemoenzymatic StrategyDescriptionFuture Research Focus
Kinetic Resolution An enzyme selectively reacts with one enantiomer of a racemic mixture. researchgate.netEnzyme immobilization for reusability nih.gov; Exploring novel enzymes for higher efficiency.
Desymmetrization An enzyme selectively modifies one of two identical functional groups in a prochiral molecule.Screening hydrolases for the enantioselective opening of 3-isobutylglutaric anhydride.
Bienzymatic Cascades Two or more enzymes work in sequence in a single pot to perform multiple transformations. nih.govDesigning novel cascades to minimize intermediate purification steps and improve overall yield.

Application of Artificial Intelligence and Machine Learning in Chemical Research and Process Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling and data-driven optimization. bohrium.commdpi.com These technologies hold significant potential for advancing the synthesis and study of this compound.

Predicting Stereoselectivity : ML models can be trained on existing reaction data to predict the enantioselectivity of new reactions. researchgate.netarxiv.orgresearchgate.net By inputting features of the substrate, catalyst, and solvent, an algorithm could predict the enantiomeric excess for a given synthetic route, allowing researchers to screen potential conditions computationally before entering the lab. researchgate.netbohrium.comarxiv.org

Reaction Optimization : ML algorithms, particularly when combined with high-throughput experimentation (HTE) platforms, can rapidly identify the optimal conditions (e.g., temperature, pressure, catalyst loading) for a chemical reaction. beilstein-journals.org This approach can accelerate the development of a high-yield, high-selectivity process for producing this compound.

Analytical Method Development : AI can streamline the development of analytical methods, such as those used in chiral chromatography. omicsonline.org ML can predict the best chiral stationary phase and mobile phase composition for separating enantiomers, significantly reducing the trial-and-error process typically involved in method development. omicsonline.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for producing (S)-3-(methoxycarbonyl)-5-methylhexanoic acid with enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example, a diastereoselective nitro aldol condensation using (−)-8-phenylmenthol as a chiral auxiliary can achieve high stereocontrol . Alternatively, enzymatic resolution of racemic intermediates (e.g., using lipases or esterases) may enhance enantiomeric excess (ee) by selectively hydrolyzing one enantiomer .
  • Critical Analysis : While the nitro aldol method is efficient, scalability may be limited by the cost of chiral auxiliaries. Enzymatic approaches offer greener alternatives but require optimization of reaction conditions (pH, temperature) to maximize yield and ee.

Q. How can the purity and stereochemical integrity of this compound be validated experimentally?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with chiral stationary phases (e.g., cellulose-based columns) can separate enantiomers .
  • Spectroscopy : 1^1H/13^{13}C NMR and circular dichroism (CD) confirm stereochemistry, while high-resolution mass spectrometry (HRMS) validates molecular weight .
    • Data Interpretation : Peaks in 1^1H NMR at δ 3.6–3.8 ppm typically correspond to methoxycarbonyl protons, and coupling constants (e.g., J=68HzJ = 6–8 \, \text{Hz}) indicate vicinal stereochemistry .

Advanced Research Questions

Q. What strategies address low yields in the final ester hydrolysis step during synthesis?

  • Methodological Answer :

  • Reagent Optimization : Use LiOH or NaOH in THF/water mixtures for controlled hydrolysis, avoiding over-acidification that may degrade the methoxycarbonyl group .
  • Protection/Deprotection : Temporary protection of the carboxylic acid (e.g., as a tert-butyl ester) can prevent side reactions during intermediate steps .
    • Contradiction Analysis : Some studies report higher yields with LiOH due to milder conditions, while others prefer enzymatic hydrolysis for selectivity . Pilot-scale trials are recommended to determine optimal conditions.

Q. How does the stereochemistry of the methoxycarbonyl group influence biological activity in enzyme inhibition studies?

  • Methodological Answer :

  • Docking Simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding affinity to target enzymes like γ-aminobutyric acid (GABA) transaminase, where the (S)-configuration may enhance steric complementarity .
  • In Vitro Assays : Competitive inhibition assays using fluorogenic substrates quantify IC50_{50} values, with enantiopure (S)-forms often showing 5–10× greater potency than racemates .
    • Data Conflict : While computational models suggest strong binding, discrepancies arise in cellular uptake efficiency, necessitating permeability studies (e.g., Caco-2 monolayer assays) .

Experimental Design & Data Analysis

Q. What analytical techniques resolve contradictions in reported melting points for this compound?

  • Methodological Answer :

  • DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide precise melting/decomposition profiles, distinguishing polymorphic forms .
  • XRPD : X-ray powder diffraction identifies crystalline vs. amorphous phases, which may explain variability (e.g., mp 120–125°C vs. 130–135°C) .
    • Case Study : A 2024 study attributed conflicting data to solvent-dependent crystallization (e.g., ethyl acetate vs. hexane), emphasizing the need for standardized recrystallization protocols .

Q. How can kinetic resolution improve enantioselectivity in large-scale syntheses?

  • Methodological Answer :

  • Dynamic Kinetic Resolution : Palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated esters achieves >95% ee by coupling racemization and selective reduction .
  • Process Metrics : Reaction temperature (−20°C to 25°C) and catalyst loading (0.5–5 mol%) critically impact turnover frequency (TOF) and cost-efficiency .
    • Trade-offs : High catalyst loadings increase ee but raise production costs, necessitating lifecycle analysis (LCA) for industrial feasibility .

Tables of Key Data

Property Value Method Reference
Molecular Weight 188.22 g/molHRMS
Enantiomeric Excess (ee) >99% (S)-enantiomerChiral HPLC
Melting Point 128–132°C (polymorph A)DSC/XRD
IC50_{50} (GABA-T) 12.5 ± 1.3 μMFluorogenic assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.